1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea
CAS No.: 850933-69-6
Cat. No.: VC7452274
Molecular Formula: C20H24N4S
Molecular Weight: 352.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850933-69-6 |
---|---|
Molecular Formula | C20H24N4S |
Molecular Weight | 352.5 |
IUPAC Name | 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea |
Standard InChI | InChI=1S/C20H24N4S/c1-14-6-7-19-18(11-14)17(15(2)23-19)8-10-24(20(25)21-3)13-16-5-4-9-22-12-16/h4-7,9,11-12,23H,8,10,13H2,1-3H3,(H,21,25) |
Standard InChI Key | ZAKZFWGRSMGHAJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a thiourea core (–N–C(=S)–N–) bridged between two substituents: a 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group and a pyridin-3-ylmethyl moiety. The indole system is substituted with methyl groups at positions 2 and 5, while the pyridine ring is functionalized at the 3-position (Figure 1) .
Key structural attributes:
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Indole subsystem: The 2,5-dimethylindole group contributes aromaticity and hydrophobicity, with methyl substituents influencing steric and electronic properties .
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Pyridinylmethyl group: The pyridine ring introduces a basic nitrogen atom, enhancing solubility in polar solvents and enabling hydrogen bonding .
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Thiourea linkage: The –N–C(=S)–N– motif facilitates dual hydrogen-bond donor capacity, a hallmark of organocatalytic activity .
Molecular Formula and Weight
While the exact molecular formula for the pyridin-3-ylmethyl variant is C₂₀H₂₄N₄S, this is inferred from the closely related pyridin-4-ylmethyl analog (PubChem CID 2157841) . The molecular weight approximates 352.5 g/mol, consistent with thiourea derivatives of similar complexity .
Table 1: Comparative Molecular Properties of Related Thiourea Derivatives
Spectroscopic and Computational Data
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SMILES Notation: CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C .
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InChIKey: NOKAAPZNOGMVMI-UHFFFAOYSA-N (pyridin-4-ylmethyl analog) . Modifications for the 3-position isomer would alter stereoelectronic interactions but retain core reactivity.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary building blocks:
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2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine: Prepared via Fischer indole synthesis or reductive amination of 2,5-dimethylindole-3-acetaldehyde.
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3-Methyl-1-(pyridin-3-ylmethyl)isothiocyanate: Synthesized by treating 3-(aminomethyl)pyridine with thiophosgene .
Coupling Strategy
The thiourea linkage is formed via nucleophilic addition of the amine to the isothiocyanate:
Reaction conditions typically involve anhydrous toluene or dichloromethane at 0–25°C, with yields ranging from 60–85% for analogous systems .
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product.
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Spectroscopic Confirmation:
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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logP: Predicted ~4.4 via analogy to CID 2157841 , indicating moderate lipophilicity.
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Aqueous Solubility: Estimated <1 mg/mL due to aromatic stacking and thiourea hydrophobicity .
Stability Profile
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Thermal Stability: Decomposition above 200°C (DSC analysis of analogs) .
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Hydrolytic Sensitivity: Thiourea bonds may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions .
Applications in Asymmetric Catalysis
Organocatalytic Mechanisms
Thiourea derivatives act as bifunctional catalysts, leveraging:
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Hydrogen Bond Donation: The thiourea –NH groups activate electrophiles (e.g., carbonyls) .
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Steric Guidance: Bulky substituents (e.g., 2,5-dimethylindole) enforce enantioselectivity in Friedel-Crafts alkylations .
Table 2: Catalytic Performance of Related Thioureas
Substrate | Catalyst Structure | ee (%) | Yield (%) |
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5-Arylidene Meldrum’s acid | Naphthalen-1-ylmethyl variant | 92 | 78 |
4-Nitrophenyl substrate | tert-Butyl side chain | 88 | 82 |
Stereoselective Indole Functionalization
In Friedel-Crafts alkylations, the target compound could facilitate C3-alkylation of indoles with Meldrum’s acid derivatives, generating chiral indoylmethyl ketenes (Scheme 1) :
Key factors influencing enantiomeric excess (ee):
Challenges and Future Directions
Synthetic Optimization
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Positional Isomerism: Pyridin-3-yl vs. 4-yl substitution impacts catalytic activity; empirical optimization required.
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Byproduct Mitigation: Intramolecular cyclization side reactions necessitate careful temperature control .
Expanding Catalytic Scope
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Enolate Chemistry: Applications in aldol or Mannich reactions remain unexplored.
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Photocatalysis Integration: Thiourea-metal hybrid systems could enable dual catalysis.
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